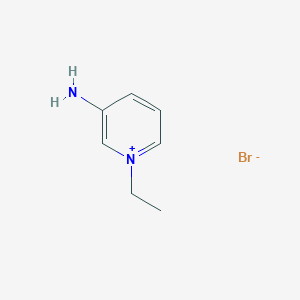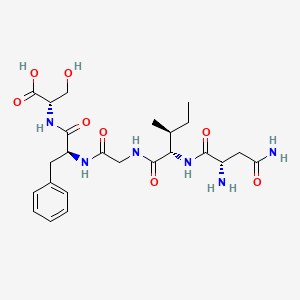
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine is a peptide composed of five amino acids: L-asparagine, L-isoleucine, glycine, L-phenylalanine, and L-serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield hydroxyphenylalanine, while reduction can lead to the formation of free thiol groups.
Applications De Recherche Scientifique
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit protein biosynthesis in cancer cells.
Industry: Used in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein biosynthesis by binding to ribosomes and preventing the elongation of nascent polypeptide chains. This action is particularly useful in cancer therapy, where it can selectively target rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Asparaginyl-L-phenylalanyl-L-serine: Similar structure but lacks the isoleucine and glycine residues.
L-Asparaginyl-L-isoleucyl-L-phenylalanyl-L-serine: Similar but with different amino acid sequence.
Uniqueness
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to inhibit protein biosynthesis and potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
399035-74-6 |
|---|---|
Formule moléculaire |
C24H36N6O8 |
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H36N6O8/c1-3-13(2)20(30-21(34)15(25)10-18(26)32)23(36)27-11-19(33)28-16(9-14-7-5-4-6-8-14)22(35)29-17(12-31)24(37)38/h4-8,13,15-17,20,31H,3,9-12,25H2,1-2H3,(H2,26,32)(H,27,36)(H,28,33)(H,29,35)(H,30,34)(H,37,38)/t13-,15-,16-,17-,20-/m0/s1 |
Clé InChI |
DENBPSGRWDZQIY-ZZKADIETSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

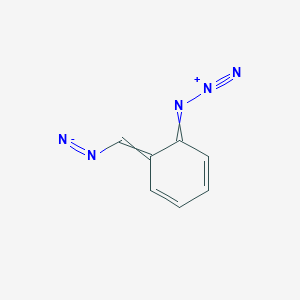
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
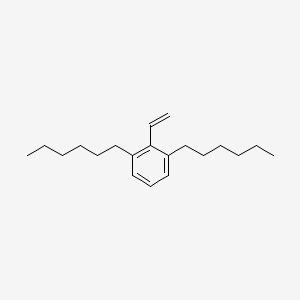
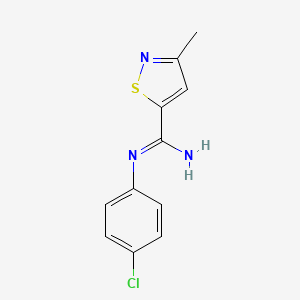
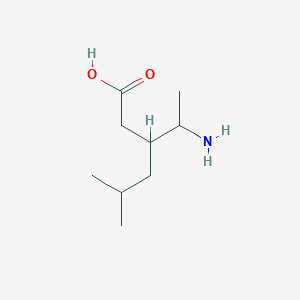
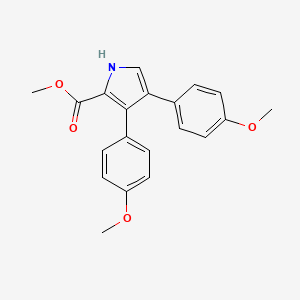
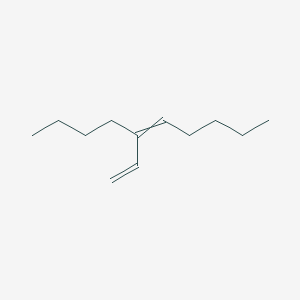
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
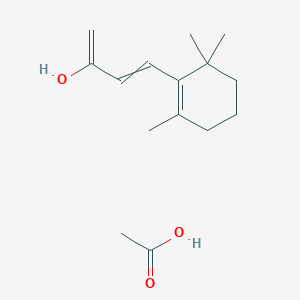

![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
